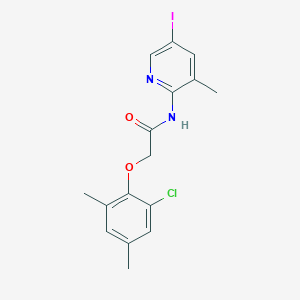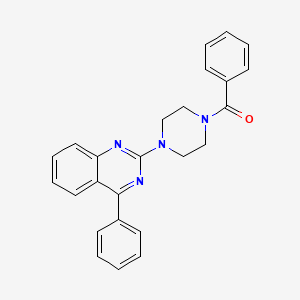
4-benzyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-benzyl-4H-1,2,4-triazole-3-thiol is a compound that has been studied for its potential biological activities . It is a white solid with a yield of 87% .
Synthesis Analysis
The synthesis of this compound involves the use of appropriate hydrazide compounds, which are converted into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols . Further details on the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by elemental analyses, IR, 1H-NMR and 13C-NMR spectra . More detailed information on the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, with the compound showing potential efficacy against the Mycobacterium tuberculosis H37Rv strain . Further details on the chemical reactions can be found in the referenced papers .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 250–251 °C . Its 1H-NMR (DMSO-d6, 400 MHz, δ in ppm) and 13C-NMR (DMSO-d6, 100 MHz, δ in ppm) have been reported .Applications De Recherche Scientifique
Synthesis and Characterization
4-Benzyl-4H-1,2,4-triazole-3-thiol has been utilized as a starting material in the synthesis of various heterocyclic compounds. For instance, Sarhan et al. (2008) demonstrated the synthesis of 1,2,4-triazole bearing substituted thiosemicarbazides, leading to compounds with potential biological activities (Sarhan, Elsherif, Mahmoud, & Habib, 2008). Similarly, Kochikyan et al. (2010) synthesized new 1,2,4-triazole-3-thiols by reacting carboxylic acid hydrazides with isothiocyanates, resulting in S-substituted derivatives (Kochikyan, Samvelyan, Arutyunyan, Avetisyan, Tamazyan, & Aivazyan, 2010).
Antitumor and Anti-Inflammatory Applications
The derivatives of this compound have been explored for their antitumor properties. Ovsepyan et al. (2018) studied the antitumor properties of several 1,2,4-triazole derivatives, highlighting their potential as biologically active compounds (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018). Additionally, Liu et al. (2018) evaluated the anti-inflammatory activities of 5-(1-Benzyl-1H-[1,2,3]Triazol-4-yl)-4-Phenyl- 4H-[1,2,4]Triazole-3-Thiol derivatives, discovering compounds with promising anti-inflammatory properties (Liu, Bian, Yu, & Wei, 2018).
Corrosion Inhibition
In the field of materials science, this compound derivatives have been researched for their potential as corrosion inhibitors. Yadav et al. (2013) synthesized benzimidazole derivatives incorporating this compound and evaluated their efficacy in inhibiting mild steel corrosion, demonstrating significant potential in this area (Yadav, Behera, Kumar, & Sinha, 2013). Furthermore, Quraishi and Ansari (2003) investigated fatty acid triazoles, including derivatives of this compound, for corrosion inhibition of mild steel in formic acid, finding them to be effective inhibitors (Quraishi & Ansari, 2003).
Antimycobacterial Activity
The antimycobacterial activity of this compound derivatives has been explored, with Klimesová et al. (2004) synthesizing 3-benzylsulfanyl derivatives and evaluating their activity against various Mycobacterium species. Although the activity was moderate, it highlights the potential of these compounds in antimicrobial research (Klimesová, Zahajská, Waisser, Kaustová, & Möllmann, 2004).
Physical and Chemical Properties
Investigations into the physical and chemical properties of this compound derivatives have been conducted to understand their structural and functional characteristics. For instance, Azimi et al. (2008) studied the acid−base properties of various derivatives in ethanol/water mixtures, providing valuable insights into their behavior in different solvent environments (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).
Orientations Futures
Propriétés
IUPAC Name |
4-benzyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c13-9-11-10-7-12(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEDHVIMYFBPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B3515739.png)
![2-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B3515743.png)
![N-[2-(azepane-1-carbonyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B3515748.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B3515752.png)

![2-[(4-bromophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B3515763.png)

![2-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B3515795.png)
![1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3515798.png)
![5-{[3-chloro-4-(1-piperidinylcarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3515805.png)

![3-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B3515825.png)
![1-[(4-chlorophenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B3515828.png)
